2,7-Dimethyl-6-(2-piperidino-4-pyrimidinyl)[1,2,4]triazolo[1,5-a]pyrimidine
Overview
Description
2,7-Dimethyl-6-(2-piperidino-4-pyrimidinyl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its fused triazole and pyrimidine rings, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dimethyl-6-(2-piperidino-4-pyrimidinyl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves the oxidative cyclization of pyrimidinylhydrazones. One common method employs iodobenzene diacetate (IBD) as the oxidizing agent in dichloromethane, leading to the formation of triazolopyrimidine derivatives . The reaction conditions are generally mild, and the yields are moderate to high.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
2,7-Dimethyl-6-(2-piperidino-4-pyrimidinyl)[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like IBD.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Cyclization: The formation of the triazolopyrimidine ring itself is a result of cyclization reactions.
Common Reagents and Conditions
Oxidizing Agents: Iodobenzene diacetate (IBD) is commonly used.
Solvents: Dichloromethane is frequently employed as the solvent for these reactions.
Major Products
The major products of these reactions are typically various derivatives of triazolopyrimidines, which can be further functionalized for specific applications.
Scientific Research Applications
2,7-Dimethyl-6-(2-piperidino-4-pyrimidinyl)[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antiproliferative and vasodilatory activities.
Biological Studies: The compound is studied for its interactions with biological targets, such as adenosine receptors, which are relevant in the treatment of diseases like Parkinson’s.
Chemical Research: It serves as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2,7-Dimethyl-6-(2-piperidino-4-pyrimidinyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, it can act as an antagonist for adenosine receptors, modulating various physiological pathways . The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Similar Compounds
Allopurinol: A pyrazolo[3,4-d]pyrimidine derivative used to treat gout.
Sildenafil: A pyrazolo[4,3-d]pyrimidine derivative used to treat erectile dysfunction.
Trapidil: A triazolopyrimidine compound with antiproliferative activity.
Uniqueness
2,7-Dimethyl-6-(2-piperidino-4-pyrimidinyl)[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific structural features, such as the fused triazole and pyrimidine rings, and its potential for diverse biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry.
Properties
IUPAC Name |
2,7-dimethyl-6-(2-piperidin-1-ylpyrimidin-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N7/c1-11-13(10-18-16-19-12(2)21-23(11)16)14-6-7-17-15(20-14)22-8-4-3-5-9-22/h6-7,10H,3-5,8-9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDGYPLKCHYZTSR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC2=NC(=NN12)C)C3=NC(=NC=C3)N4CCCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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